molecular formula C20H30O3 B040304 12S-Hepe CAS No. 116180-17-7

12S-Hepe

Cat. No. B040304
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-UOLHMMFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12S-Hepe, an icosanoid, has been isolated from the tropical red marine alga Murrayella periclados. It was previously reported only in animal tissues and cells. This compound is hypothesized as an intermediate in the biosynthesis of marine prostanoids, suggesting a lipoxygenase pathway in marine organisms (Bernart & Gerwick, 1988).

Synthesis Analysis

The synthesis of 12S-Hepe involves complex organic processes. For example, (2R,3R)-aminoproline, a pyrrolidine-based beta-amino acid, was synthesized and shown to form a 12-helix in aqueous solution, indicating the complexity of synthesizing such compounds (Porter et al., 2002).

Molecular Structure Analysis

The molecular structure of 12S-Hepe and similar compounds tends to be complex. For instance, bicyclic hexapeptides exhibit a C2-symmetrical structure with two beta-turns, indicating the sophisticated nature of such molecular structures (Giovannoni et al., 2004).

Chemical Reactions and Properties

12S-Hepe's chemical properties, like those of similar compounds, are intricate. For instance, 12-heteropolyacids of Mo and W show a stable primary structure but a variable secondary structure. They are strong protonic acids and exhibit a reversible redox cycle, indicative of the complex chemical behavior of such compounds (Misono et al., 1982).

Physical Properties Analysis

The physical properties of 12S-Hepe and similar compounds are equally complex. For example, 12-polyurethane exhibits semicrystalline properties, with an equilibrium melting temperature of 157 °C and adopts a layered crystal structure. This reflects the detailed physical properties that can be expected from 12S-Hepe (Fernández et al., 2010).

Chemical Properties Analysis

The chemical properties of 12S-Hepe are likely to be multifaceted, as seen in other related compounds. For example, the synthesis of double [7]heterohelicene revealed significant twisted structure and high chiral stability, which is indicative of the complex chemical properties inherent in such molecules (Wang et al., 2016).

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : 12S-Hepe is produced by non-enzymatic oxidation of EPA . It contains equal amounts of 12(S)-Hepe and 12®-Hepe . The biological activity of 12-Hepe is likely mediated by one of the individual isomers, most commonly the 12(S) isomer in mammalian systems .
    • Methods of Application : The compound is used in biochemical research, particularly in studies involving lipid biochemistry and oxidative stress .
    • Results or Outcomes : 12-Hepe inhibits platelet aggregation with the same potency as 12-HETE, exhibiting IC50 values of 24 and 25 µM, respectively . These compounds are also equipotent as inhibitors of U46619-induced contraction of rat aorta .
  • Scientific Field: Analytical and Bioanalytical Chemistry

    • Application : 12S-Hepe is quantified in epidemiological studies using online SPE-LC-MS/MS .
    • Methods of Application : An online solid-phase extraction-liquid chromatography-triple quadrupole mass spectrometry (online SPE-LC-MS/MS) method is used to quantify 49 non-esterified oxylipins and PUFAs, including 12S-Hepe, in 50-μL samples of human serum .
    • Results or Outcomes : The method was validated in terms of linearity, lower limits of quantification, recovery, precision, and matrix effects . The limits of quantification were in the range of 0.18 to 9 pg for oxylipins .
  • Scientific Field: Reproductive Biology

    • Application : 12S-Hepe regulates BMP4 expression in Sertoli cells via the GPR120-ERK signalling pathway .
    • Methods of Application : The localization of 12-LOX, which converts EPA to 12-Hepe, and GPR120, a 12-Hepe receptor/sensor, in the mouse testes is assessed .
    • Results or Outcomes : The study found that 12-Hepe regulates BMP4 expression, which is crucial for the development and function of Sertoli cells .
  • Scientific Field: Epidemiology

    • Application : 12S-Hepe is quantified in epidemiological studies to understand its role in disease progression .
    • Methods of Application : A high-throughput approach using online SPE-LC-MS/MS is used to quantify non-esterified oxylipins, including 12S-Hepe, in human serum samples .
    • Results or Outcomes : The application of this approach to both healthy and prediabetic subjects found that several circulating hydroxy PUFAs, including 12-HEPE, were negatively associated with fasting glucose levels, indicating decreased anti-inflammatory activity and impaired glucose tolerance in diabetes progression .
  • Scientific Field: Medical Research

    • Application : 12S-Hepe is studied for its role in controlling blood sugar .
    • Methods of Application : Researchers discovered that 12-HEPE, a lipid produced in response to cold by brown adipose tissue in the human body, helps reduce blood sugar .
    • Results or Outcomes : The study found that blood sugar was reduced more efficiently in obese mice treated with 12-HEPE than in untreated mice after they were injected with a concentrated glucose solution .
  • Scientific Field: Inflammation Research

    • Application : 12S-Hepe is involved in the regulation of inflammation .
    • Methods of Application : In the E-series resolvins biosynthetic pathway, EPA is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-LOX and/or 12/15-LOX present in leukocytes .
    • Results or Outcomes : This process leads to the production of 12S-Hepe, which plays a role in controlling inflammation .
  • Scientific Field: Diabetes Research

    • Application : 12S-Hepe is studied for its potential role in the treatment of diabetes .
    • Methods of Application : Researchers have discovered that 12-HEPE, a lipid produced in response to cold by brown adipose tissue in the human body, helps reduce blood sugar . The group also observed that a drug used to treat urinary dysfunction increases the amount of 12-HEPE released into the bloodstream in human patients .
    • Results or Outcomes : The study found that blood sugar was reduced more efficiently in obese mice treated with 12-HEPE than in untreated mice after they were injected with a concentrated glucose solution . The beneficial effect of 12-HEPE on glucose tolerance in obese mice was due to its promotion of glucose uptake into both skeletal muscle and brown adipose tissue .
  • Scientific Field: Obesity Research

    • Application : 12S-Hepe is studied for its potential role in the treatment of obesity .
    • Methods of Application : In vitro assays with human cells showed that 12-HEPE increased glucose uptake by adipose cells .
    • Results or Outcomes : The study suggested that 12-HEPE contributes to the process of adaptation to cold as well as the possibility that a drastic reduction in the levels of the lipid in the bloodstream of obese individuals may account, at least partly, for their increased blood sugar .

Safety And Hazards

12S-Hepe is not for human or veterinary use . It is stored at -20°C and shipped with wet ice in the continental US . Its stability is ≥ 2 years .

Future Directions

Recent studies have reignited interest in the potential mechanism of action of ω3-PUFA therapy in cardiovascular disease (CVD) . The 12-HEPE-PPARγ axis ameliorates the pathogenesis of atherosclerosis by inhibiting foam cell formation . Future research will likely focus on the functions of metabolites derived from ω-3 polyunsaturated fatty acids .

properties

IUPAC Name

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJLMXYVFDXLS-UOLHMMFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345705
Record name 12-HEPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12S-Hepe

CAS RN

116180-17-7
Record name 12-HEPE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116180-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hydroxyeicosapentaenoic acid, (12S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-HEPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.